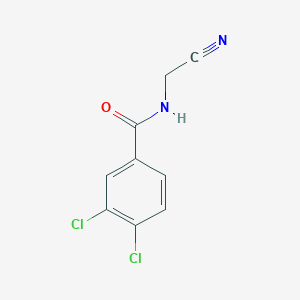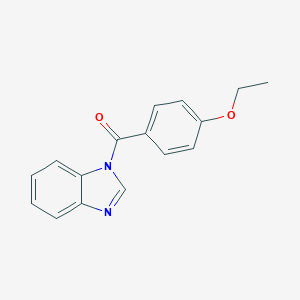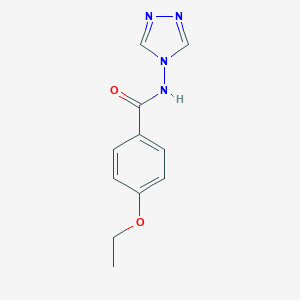methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B335796.png)
2-{[3-(benzyloxy)phenyl](2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl}-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves a multi-step process:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Cyclohexenyl Intermediate Formation: The next step involves the formation of the 2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl group through a series of reactions, including aldol condensation and subsequent cyclization.
Final Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl intermediate with the cyclohexenyl intermediate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzyloxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols are the major products of reduction reactions.
Substitution: Substituted aromatic compounds, such as nitro or bromo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its unique structure. Research could explore its activity as an enzyme inhibitor or its potential as a therapeutic agent for various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Methoxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione
- 2-[3-(Ethoxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione
Uniqueness
The uniqueness of 2-[3-(Benzyloxy)phenylmethyl]-5,5-dimethyl-1,3-cyclohexanedione lies in its benzyloxy group, which can impart different reactivity and properties compared to methoxy or ethoxy analogs. This can affect its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C30H34O5 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(3-phenylmethoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C30H34O5/c1-29(2)14-22(31)27(23(32)15-29)26(28-24(33)16-30(3,4)17-25(28)34)20-11-8-12-21(13-20)35-18-19-9-6-5-7-10-19/h5-13,26-27,33H,14-18H2,1-4H3 |
InChI Key |
AFMYPXRUXAYTFM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=C(CC(CC4=O)(C)C)O)C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=C(CC(CC4=O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B335714.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B335716.png)


![4,5-DIMETHYL 2-{1-[2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B335719.png)
![4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B335720.png)


![5-(4-Isopropylbenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335729.png)

![7-methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B335731.png)
![6-bromo-N'-[(3-chlorophenoxy)acetyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B335736.png)
![3-(4-bromophenyl)-5-[4-(4-chlorophenoxy)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B335737.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaen-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B335738.png)
